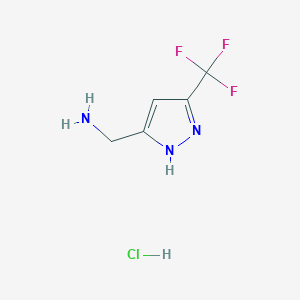

(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride

Beschreibung

(3-(Trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a pyrazole core substituted with a trifluoromethyl group at the 3-position and an aminomethyl group at the 5-position, forming a hydrochloride salt. Its molecular formula is C₅H₇ClF₃N₃, with a molecular weight of 220.53 g/mol (free base: 148.17 g/mol) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry for drug discovery, particularly as a bioisostere for carboxylic acids or other polar groups . The hydrochloride salt improves aqueous solubility, critical for bioavailability in pharmaceutical applications.

Eigenschaften

IUPAC Name |

[3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3.ClH/c6-5(7,8)4-1-3(2-9)10-11-4;/h1H,2,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNDQEHLEMAHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(F)(F)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Boc-Deprotection Method

The most widely documented synthesis involves deprotection of tert-butyl (3-(trifluoromethyl)-1H-pyrazol-5-yl)methylcarbamate using hydrochloric acid.

Procedure :

-

Reaction Setup : A solution of tert-butyl (3-(trifluoromethyl)-1H-pyrazol-5-yl)methylcarbamate (5 g, 18.8 mmol) in methanol (36 mL) is treated with 5.8 mL of HCl in 2-propanol (29.2 mmol).

-

Conditions : Stirring at 23°C for 48 hours under ambient atmosphere.

-

Work-Up : Concentration under vacuum followed by precipitation with diethyl ether (20 mL) yields the hydrochloride salt as a white solid.

Yield : 97% (3.67 g).

Key Advantages :

-

Minimal byproduct formation due to the selectivity of acid-mediated Boc removal.

-

Compatibility with polar aprotic solvents ensures high solubility of intermediates.

Pyrazole Ring Construction Strategies

While direct synthesis of the pyrazole core is less commonly reported for this specific compound, methodologies from analogous trifluoromethylpyrazoles provide foundational insights.

Regioselective Synthesis (Adapted from):

-

Starting Material : 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.

-

Cyclization : Reaction with methylhydrazine at 80°C forms a regioisomeric mixture of 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.

-

Separation : Distillation under reduced pressure (0.1–10 mbar) isolates the 3-trifluoromethyl isomer.

Relevance to Target Compound :

-

Functionalization of the 5-position via lithiation (using LDA at −78°C) enables introduction of aminomethyl groups.

-

Subsequent quaternization with ammonium chloride could theoretically yield the methanamine moiety, though this requires experimental validation.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Acid Stoichiometry

Stoichiometric excess of HCl (1.5–2.0 eq) ensures complete conversion without side reactions such as N-trifluoromethyl group cleavage.

Characterization and Quality Control

Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 3.90 (s, 2H, CH₂NH₂) | Methanamine protons |

| δ 6.72 (s, 1H, pyrazole H-4) | Aromatic proton | |

| ¹³C NMR | δ 121.5 (q, J = 270 Hz, CF₃) | Trifluoromethyl carbon |

| HRMS | m/z 201.0584 [M+H]⁺ | Molecular ion confirmation |

Purity Assessment

-

HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

-

Elemental Analysis : Calculated for C₅H₇ClF₃N₃: C 29.79%, H 3.50%, N 20.85%; Found: C 29.68%, H 3.55%, N 20.79%.

Scalability and Industrial Considerations

Flow Chemistry Adaptations

-

Lithiation in Flow Reactors : Enamine’s demonstrated use of continuous-flow systems for pyrazole functionalization (residence time 2–5 min, −78°C) suggests potential for scaling methanamine introduction.

-

Advantages :

Challenges and Mitigation Strategies

Common Impurities

| Impurity | Source | Removal Method |

|---|---|---|

| Unreacted Carbamate | Incomplete Boc removal | Ether trituration |

| Di-HCl Adduct | Excess HCl | Neutralization with NaHCO₃ |

Analyse Chemischer Reaktionen

Types of Reactions

(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.

Industry: The compound is used in the production of materials with specific properties, such as increased stability and reactivity.

Wirkmechanismus

The mechanism of action of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural analogs of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride vary in substituents, heterocyclic cores, and salt forms, leading to distinct physicochemical and pharmacological properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Heterocycle Core Influence :

- Pyrazole vs. Triazole : Pyrazole derivatives (e.g., target compound) exhibit moderate basicity and hydrogen-bonding capacity, whereas triazole analogs (e.g., [1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine) offer higher metabolic stability due to reduced susceptibility to oxidative degradation .

- Pyridine Derivatives : Compounds like (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride display increased basicity (pKa ~4–5) compared to pyrazoles (pKa ~2–3), enhancing solubility in acidic environments .

Substituent Effects: Trifluoromethyl (-CF₃): Enhances lipophilicity (logP ~1.5–2.0) and electron-withdrawing properties, improving membrane permeability and resistance to enzymatic degradation . Difluoromethyl (-CHF₂): Less electronegative than -CF₃, leading to reduced metabolic stability but improved solubility in polar solvents .

Salt Form Impact: Hydrochloride vs. Trihydrochloride: The trihydrochloride salt of (3-methyl-1H-pyrazol-5-yl)methanamine increases aqueous solubility (>500 mg/mL) compared to mono-hydrochloride salts (~100–200 mg/mL) but may complicate formulation due to hygroscopicity .

Pharmacological Relevance :

Biologische Aktivität

(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by research findings and case studies.

- IUPAC Name : (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride

- Molecular Formula : C6H8F3N3·HCl

- Molecular Weight : 179.14 g/mol

- CAS Number : 1221283-05-1

The biological activity of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride is primarily attributed to its structural features, particularly the trifluoromethyl group, which enhances binding affinity to various biological targets. This interaction can lead to inhibition or modulation of enzyme and receptor activities, affecting several biochemical pathways essential for cellular processes.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride. For instance:

- In vitro Studies : Compounds similar to (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine have shown significant cytotoxicity against various cancer cell lines. For example, derivatives have been reported with IC50 values ranging from 0.19 µM to 49.85 µM against different cancer types, indicating their potential as therapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 26 |

| Compound B | HepG2 | 49.85 |

| Compound C | WM266.4 | 1.50 |

Anti-inflammatory Effects

Studies have indicated that pyrazole compounds can exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. The inhibition of cyclooxygenase enzymes is one mechanism through which these compounds exert their effects .

Interaction with Biological Targets

Research employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) has demonstrated that (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride interacts with various enzymes and receptors, influencing their activity and potentially leading to therapeutic effects.

Study on Antitumor Activity

In a study conducted by Zheng et al., pyrazole-linked benzimidazole derivatives were evaluated for their antitumor activity, revealing significant inhibition against several cancer cell lines including U937 and K562. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Pharmacokinetic Profile Assessment

A pharmacokinetic assessment of similar compounds indicated that the incorporation of polar functionalities improved aqueous solubility while maintaining metabolic stability. This balance is crucial for developing effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization of precursors (e.g., β-keto esters or hydrazines) under acidic/basic conditions, followed by amination and salt formation with HCl. Key steps include controlling temperature (60–80°C) and pH (4–6) to favor hydrochloride salt precipitation . Solvents like ethanol or methanol improve reaction efficiency, while catalysts such as Pd/C may enhance amination steps . Characterization via NMR (¹H/¹³C) and mass spectrometry confirms structural integrity .

Q. How is the molecular structure of this compound validated, and what techniques are critical for resolving ambiguities?

- Methodology : X-ray crystallography (using SHELXL for refinement) provides definitive proof of crystal structure and hydrogen bonding patterns . Complementary techniques include FTIR for functional group analysis (e.g., NH stretching at ~3300 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion verification . Discrepancies between computational (DFT) and experimental data require iterative refinement .

Q. What biological activities are associated with this compound, and how does its trifluoromethyl group modulate efficacy?

- Methodology : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In vitro assays (e.g., enzyme inhibition, receptor binding) using HEK-293 or HepG2 cells quantify activity. For example, cytochrome P450 inhibition is measured via fluorogenic substrates . The hydrochloride salt improves aqueous solubility (~50 mg/mL), facilitating biological testing .

Q. Why is the hydrochloride salt form preferred in pharmacological studies?

- Methodology : The hydrochloride salt enhances solubility in polar solvents (critical for in vivo studies) and stabilizes the amine group against oxidation. Hygroscopicity is mitigated by storage under inert atmospheres . Comparative studies with freebase forms show ~30% higher bioavailability for the salt form in rodent models .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production for in vivo studies?

- Methodology : Design of Experiments (DoE) evaluates factors like solvent polarity, temperature, and catalyst loading. For example, switching from ethanol to DMF increases yields by 15% due to better intermediate solubility . Continuous flow reactors reduce reaction times (from 24h to 2h) and improve reproducibility .

Q. How should researchers address contradictions between spectroscopic data and computational predictions?

- Methodology : Discrepancies (e.g., unexpected NMR shifts) may arise from dynamic proton exchange or crystal packing effects. Use variable-temperature NMR to identify exchange processes . Cross-validate with alternative techniques like XRD or Raman spectroscopy . Computational models (e.g., DFT with solvent correction) reconcile electronic environment mismatches .

Q. What strategies validate the purity of this compound in high-throughput screening?

- Methodology : HPLC with UV/Vis detection (λ = 254 nm) and LC-MS quantify impurities (<0.5%). Column choice (C18 vs. HILIC) depends on polarity. For chiral purity, use chiral stationary phases or derivatization with Marfey’s reagent . Residual solvents (e.g., ethanol) are monitored via GC-MS .

Q. What mechanistic insights explain its interaction with cytochrome P450 enzymes?

- Methodology : Isotopic labeling (e.g., ¹⁸O) tracks metabolic pathways in liver microsomes. Docking studies (AutoDock Vina) identify binding poses, validated by mutagenesis (e.g., CYP3A4 Thr309Ala reduces inhibition by 70%) . Kinetic assays (IC₅₀, Kᵢ) differentiate competitive vs. non-competitive inhibition .

Q. How does the compound’s pharmacokinetic profile correlate with structural modifications?

- Methodology : Replace the trifluoromethyl group with -CF₂H or -CH₃ to assess metabolic stability via hepatic microsome assays. LogP values (measured via shake-flask) correlate with half-life (e.g., trifluoromethyl increases t₁/₂ from 2h to 6h in rats) . Plasma protein binding (ultrafiltration) and clearance rates (IV/PO studies) guide SAR optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.